molecular formula C10H8BrNOS B1382289 4-Bromo-2-(2-methylthiazol-4-yl)phenol CAS No. 1387566-00-8

4-Bromo-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B1382289
CAS No.: 1387566-00-8
M. Wt: 270.15 g/mol
InChI Key: MCYVVGBTTFREEA-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylthiazol-4-yl)phenol is a synthetic compound with the molecular formula C10H8BrNOS and a molecular weight of 270.15 g/mol.

Preparation Methods

The synthesis of 4-Bromo-2-(2-methylthiazol-4-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylthiazole and bromophenol.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

    Reaction Steps: The reaction mixture is stirred and refluxed for several hours to ensure complete reaction.

Chemical Reactions Analysis

4-Bromo-2-(2-methylthiazol-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-2-(2-methylthiazol-4-yl)phenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-bromo-2-phenylthiazole and 4-bromo-2-(2-methylthiazol-4-yl)aniline share structural similarities with this compound.

    Uniqueness: The presence of both the bromine atom and the thiazole ring in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

IUPAC Name

4-bromo-2-(2-methyl-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVVGBTTFREEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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